molecular formula C7H16ClNO2 B6224608 {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride CAS No. 2768300-61-2

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B6224608
CAS No.: 2768300-61-2
M. Wt: 181.7
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Description

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is a chemical compound with a unique structure that includes a dioxolane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride typically involves the reaction of a dioxolane derivative with a methylamine source. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products with various functional groups.

Scientific Research Applications

{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways. The dioxolane ring may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in certain applications.

Comparison with Similar Compounds

Similar Compounds

    {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

    {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(propyl)amine hydrochloride: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

The unique combination of the dioxolane ring and the methylamine group in {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride provides it with distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial.

Properties

CAS No.

2768300-61-2

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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